methyl (4Z)-4-(3-bromobenzylidene)-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 3-bromobenzaldehyde, cyclohexene, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **METHYL (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H24BrNO3 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
methyl (4Z)-4-[(3-bromophenyl)methylidene]-1-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H24BrNO3/c1-15-20(22(26)27-2)19(14-17-9-6-10-18(23)13-17)21(25)24(15)12-11-16-7-4-3-5-8-16/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3/b19-14- |
InChI Key |
TYUPDRHHHRTVBH-RGEXLXHISA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1CCC3=CCCCC3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1CCC3=CCCCC3)C(=O)OC |
Origin of Product |
United States |
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